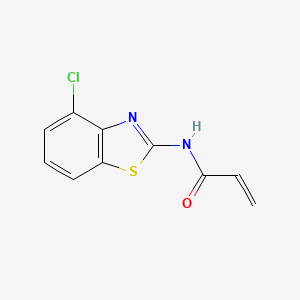

N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2OS/c1-2-8(14)12-10-13-9-6(11)4-3-5-7(9)15-10/h2-5H,1H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBMZHHIIQJALR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=NC2=C(S1)C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide typically involves the reaction of 4-chloro-1,3-benzothiazole with propenamide under specific conditions. One common method includes the use of a base-promoted intramolecular C–S bond coupling cyclization in dioxane . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs high-yielding and cost-effective methods. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in the development of various pharmaceutical agents:

- Anticancer Activity : Research indicates that benzothiazole derivatives exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, studies have reported IC50 values ranging from 0.24 to 0.92 µM against cervical cancer cells, highlighting its potential as an anticancer agent .

- Antibacterial Properties : N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide has been investigated for its antibacterial activity. Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

Material Science

The compound is being explored for applications in material science:

- Organic Semiconductors : Its unique electronic properties make it suitable for use in organic semiconductor materials, which are essential for developing efficient electronic devices like OLEDs (organic light-emitting diodes) and solar cells.

Organic Synthesis

N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide serves as an intermediate in organic synthesis:

- Synthesis of Complex Molecules : It is utilized as a building block for synthesizing more complex organic molecules, aiding in the development of new chemical reactions and methodologies .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | IC50 values: 0.24 - 0.92 µM against cervical cancer |

| Antibacterial Properties | Effective against multiple bacterial strains | |

| Material Science | Organic Semiconductors | Potential use in OLEDs and solar cells |

| Organic Synthesis | Intermediate for Complex Molecules | Aids in developing new chemical reactions |

Case Study 1: Anticancer Activity

A study by Kumbhare et al. evaluated several benzothiazole derivatives, including N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide, against human cancer cell lines. The compound exhibited significant growth inhibition with log GI50 values ranging from -5.48 to -6.0 across various cancer types such as breast, lung, and colon cancers.

Case Study 2: Antibacterial Activity

Research published in RSC Advances investigated the antibacterial properties of thiazole derivatives, including compounds related to N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide. The study found that these compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below is a detailed comparison of N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide with three structurally related compounds, focusing on substituents, core frameworks, and inferred bioactivity.

Structural and Functional Comparison

Key Observations:

Core Heterocycle: The target compound and the third analog share a benzothiazole core, whereas the second compound uses a simpler thiazole ring fused to a benzene (benzamide).

Substituent Effects: Chloro vs. In contrast, the 4-OCH₃ group in the third analog is electron-donating, which may improve solubility but reduce reactivity . Acrylamide vs. Benzamide/Propanamide: The acrylamide group in the target compound offers conjugation-driven reactivity, unlike the benzamide (second compound) or bulky propanamide (third analog). This could make the target compound a candidate for covalent inhibition strategies .

Conversely, the target compound’s simpler structure may favor better pharmacokinetics .

Research Findings and Inferred Bioactivity

- Thiazole-Benzamide Analogs : Compounds like 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide exhibit confirmed anti-inflammatory and analgesic activities, attributed to cyclooxygenase (COX) inhibition. The dichloro substituents may enhance halogen bonding with enzyme active sites .

- Methoxy-Substituted Analogs : The 4-OCH₃ group in the third analog may improve metabolic stability by reducing cytochrome P450-mediated oxidation, though this remains speculative without experimental data .

Biological Activity

N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide is characterized by the presence of a benzothiazole moiety, which is known for its versatile biological properties. The compound's structure allows it to interact with various biological targets, making it a candidate for several therapeutic applications.

Biological Activities

The biological activities of N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide include:

1. Antimicrobial Activity

- The compound has been investigated for its potential as an antimicrobial agent . Studies indicate that it exhibits activity against various bacterial strains, showing promise in treating infections caused by resistant bacteria .

2. Anticancer Properties

- Research has demonstrated that N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide possesses anticancer properties . It has been shown to inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

3. Antitubercular Activity

- The compound has also been studied for its antitubercular effects , particularly against Mycobacterium tuberculosis. It inhibits essential enzymes involved in mycobacterial cell wall biosynthesis, contributing to its efficacy as a potential treatment for tuberculosis.

The mechanism of action for N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial and cancer cell survival, such as DprE1 in Mycobacterium tuberculosis.

- Cellular Pathways : It interferes with cellular signaling pathways that regulate cell proliferation and survival, leading to apoptosis in cancer cells .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide:

Case Studies

Several case studies highlight the potential applications of N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide:

- Antimicrobial Efficacy : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria using broth microdilution methods. Results indicated a minimum inhibitory concentration (MIC) as low as 3.9 µg/mL for certain strains, showcasing its potential as a new antimicrobial agent .

- Anticancer Activity : In vitro studies on various cancer cell lines demonstrated that N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide induced apoptosis and inhibited cell proliferation significantly compared to control groups .

Q & A

Q. What are the standard synthetic protocols for N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide?

The compound is typically synthesized via amide bond formation between 4-chloro-1,3-benzothiazol-2-amine and an acyl chloride derivative. A common method involves reacting (3-methylphenyl)acetic acid with 4-chloro-1,3-benzothiazol-2-amine in dichloromethane using triethylamine as a base and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDC) as a coupling agent. The reaction is stirred at room temperature, followed by purification via trituration with ethanol . Alternative routes may employ chloroacetyl chloride with 2-amino-5-aryl-methylthiazoles in dioxane, using triethylamine to facilitate acylation .

Q. How is the compound characterized post-synthesis?

Post-synthetic characterization involves:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and purity.

- X-ray Crystallography : For unambiguous determination of molecular geometry and intermolecular interactions. Single crystals are grown via slow evaporation from ethanol .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- Melting Point Analysis : Reported melting points (e.g., 397–398 K) serve as a purity indicator . Software tools like SHELXL are critical for refining crystallographic data .

Advanced Research Questions

Q. How can researchers resolve data contradictions in crystallographic refinement?

Discrepancies in crystallographic data (e.g., hydrogen bonding vs. π-π stacking dominance) require rigorous validation:

- Structure Validation Tools : Use checkCIF/PLATON to identify outliers in bond lengths, angles, or displacement parameters .

- Hydrogen Bond Analysis : Differentiate between O–H⋯N, N–H⋯O, and weak C–H⋯O interactions using intermolecular distance criteria (e.g., < 3.5 Å for O–H⋯N) .

- Data-to-Parameter Ratio : Aim for ratios > 15 to ensure model reliability. The title compound’s refinement achieved a ratio of 20.6, with R factors of 0.031 (R) and 0.089 (wR) .

Q. What methodologies are employed to assess the biological activity of this compound?

- Anticancer Screening : Use cell viability assays (e.g., MTT) against cancer cell lines, comparing IC₅₀ values to reference drugs.

- Antimicrobial Testing : Disk diffusion or microdilution assays to determine minimum inhibitory concentrations (MICs). Benzothiazole derivatives often exhibit activity via inhibition of bacterial enzyme systems .

- Molecular Docking : To predict binding affinities for targets like penicillin-binding proteins (PBPs), leveraging structural similarity to benzylpenicillin .

Q. How can reaction conditions be optimized to improve synthetic yield?

- Coupling Agent Selection : Replace EDC with DCC (dicyclohexylcarbodiimide) for sterically hindered substrates.

- Temperature Control : Maintain 273 K during reagent addition to minimize side reactions .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for substrates with low solubility in dichloromethane.

- Workup Adjustments : Layer separation with brine reduces emulsion formation, improving yield by 5–10% .

Q. What are best practices for validating crystal structures of benzothiazole derivatives?

- Hydrogen Atom Placement : Refine H2O and NH groups isotropically; use riding models for CH/CH₃ groups with fixed bond lengths (0.95–0.98 Å) .

- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for non-merohedral twinning.

- Dihedral Angle Analysis : Confirm planarity deviations (e.g., 79.3° between benzothiazole and benzene planes) to assess conformational stability .

- Publication Standards : Adopt CIF checklists from Acta Crystallographica to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.